

An In-depth Technical Guide to 2-Phenyl-3-butyn-2-ol

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-Phenyl-3-butyn-2-ol

Cat. No.: B089498

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **2-Phenyl-3-butyn-2-ol** (CAS Number: 127-66-2), a tertiary propargylic alcohol with applications in organic synthesis and as a precursor for various chemical entities.^{[1][2]} This document details its chemical and physical properties, safety information, experimental protocols for its synthesis and purification, and analytical characterization methods.

Core Properties and Data

2-Phenyl-3-butyn-2-ol is a white to light yellow crystalline solid at room temperature.^[3] Its structure features a phenyl group and a hydroxyl group attached to the same carbon atom, which also bears a methyl group and a terminal ethynyl group.^[2] This unique arrangement of functional groups makes it a versatile building block in chemical synthesis.^[1]

Physicochemical Properties

A summary of the key physicochemical properties of **2-Phenyl-3-butyn-2-ol** is presented in Table 1. This data has been compiled from various sources to provide a comprehensive reference.

Property	Value	References
CAS Number	127-66-2	[1] [4] [5] [6] [7]
Molecular Formula	C ₁₀ H ₁₀ O	[4] [5] [6]
Molecular Weight	146.19 g/mol	[1] [7]
Melting Point	47-49 °C	[1] [2] [7]
Boiling Point	102-103 °C at 12 mmHg	[1] [2] [7]
Density	1.064 g/cm ³	[3]
Flash Point	96 °C (204.8 °F) - closed cup	[1] [8]
Solubility	Slightly soluble in water; miscible with acetone, benzene, and other organic solvents.	[2]
Appearance	White to light yellow powder or crystals.	[3]

Spectroscopic Data

Spectroscopic data is crucial for the identification and characterization of **2-Phenyl-3-butyn-2-ol**. Key spectral identifiers are summarized in Table 2.

Spectroscopic Data	Identifiers and Notes	References
¹³ C NMR	Chemical shifts are available in spectral databases.	[4]
¹ H NMR	Spectral data is available for this compound.	[9]
Mass Spectrometry	Electron ionization mass spectra are available from the NIST WebBook.	[5][6]
Infrared (IR) Spectroscopy	Gas-phase IR spectrum is available from the NIST/EPA Gas-Phase Infrared Database.	[6]
Raman Spectroscopy	Raman spectral data is available.	[9]

Safety and Handling

2-Phenyl-3-butyn-2-ol is classified as harmful if swallowed (Acute Toxicity, Oral, Category 4). [1][7] It is combustible and should be handled with appropriate personal protective equipment, including a dust mask (type N95 or equivalent), eye shields, and gloves.[1][7] Store in a dry, cool, and well-ventilated place away from strong oxidizing agents.[8]

Hazard Information	GHS Classification and Precautionary Statements	References
Pictogram	GHS07 (Exclamation Mark)	[1][7]
Signal Word	Warning	[1][7]
Hazard Statement	H302: Harmful if swallowed	[1][7]
Storage Class	11: Combustible Solids	[1][7]

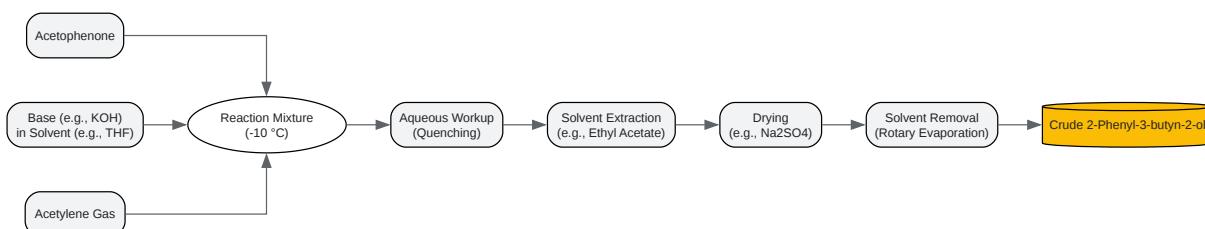
Experimental Protocols

Detailed methodologies for the synthesis, purification, and analysis of **2-Phenyl-3-butyn-2-ol** are provided below. These protocols are based on established chemical literature and are intended for use by trained professionals in a laboratory setting.

Synthesis: Alkynylation of Acetophenone

A common laboratory-scale synthesis of **2-Phenyl-3-butyn-2-ol** involves the alkynylation of acetophenone with acetylene. This reaction is typically carried out in the presence of a strong base. A representative procedure is as follows:

Materials:


- Acetophenone
- Potassium hydroxide (KOH)
- Anhydrous tetrahydrofuran (THF) or liquid ammonia
- Acetylene gas
- Anhydrous sodium sulfate (Na_2SO_4)
- Ethyl acetate
- Hexane

Procedure:

- In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a gas inlet, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), dissolve acetophenone in anhydrous THF.
- Cool the reaction mixture to -10 °C using an appropriate cooling bath.
- Slowly add a suspension of powdered potassium hydroxide in THF to the stirred solution.
- Bubble acetylene gas through the reaction mixture for a specified period (e.g., 120 minutes) while maintaining the temperature at -10 °C.[8]

- After the reaction is complete, quench the reaction by carefully adding water.
- Separate the organic layer and extract the aqueous layer multiple times with ethyl acetate.
- Combine the organic layers and dry over anhydrous sodium sulfate.^[8]
- Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

The following diagram illustrates the general workflow for the synthesis of **2-Phenyl-3-butyn-2-ol**.

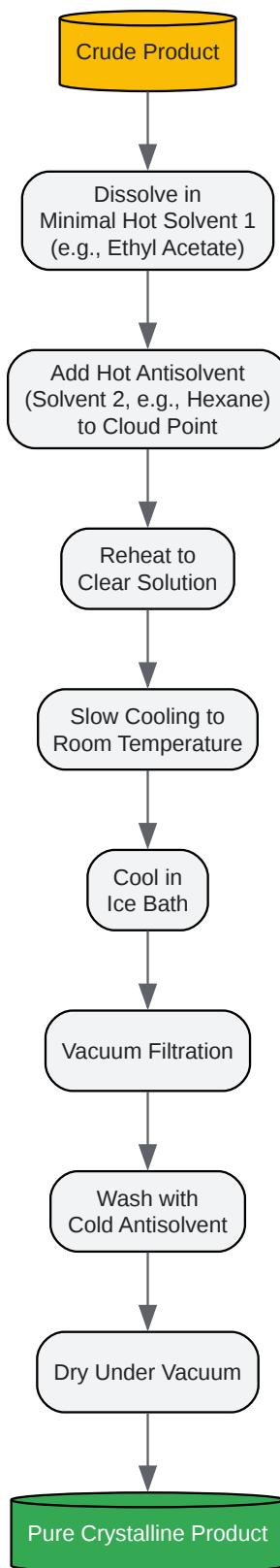
[Click to download full resolution via product page](#)

Synthesis Workflow

Purification: Recrystallization

The crude **2-Phenyl-3-butyn-2-ol** can be purified by recrystallization to yield a crystalline solid of high purity. A solvent pair system, such as hexane and ethyl acetate, is often effective.

Materials:


- Crude **2-Phenyl-3-butyn-2-ol**
- Hexane

- Ethyl acetate

Procedure:

- Dissolve the crude product in a minimal amount of hot ethyl acetate.
- While the solution is still hot, slowly add hexane until the solution becomes cloudy, indicating the point of saturation.
- Gently heat the mixture until it becomes clear again.
- Allow the solution to cool slowly to room temperature. Crystals of **2-Phenyl-3-butyn-2-ol** should form.
- Further cool the flask in an ice bath to maximize crystal formation.
- Collect the crystals by vacuum filtration and wash them with a small amount of cold hexane.
- Dry the crystals under vacuum to remove any residual solvent.

The logical steps for the purification process are outlined in the diagram below.

[Click to download full resolution via product page](#)

Purification Workflow

Analytical Characterization: High-Performance Liquid Chromatography (HPLC)

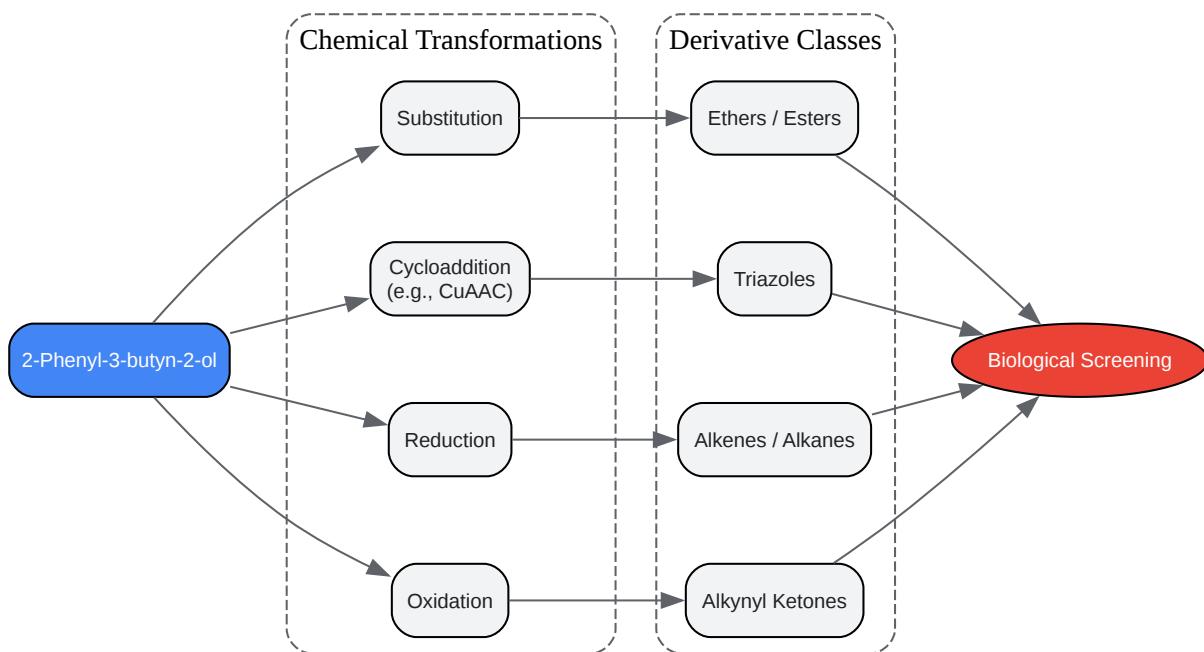
The purity of **2-Phenyl-3-butyn-2-ol** can be assessed using reverse-phase high-performance liquid chromatography (RP-HPLC).

Method:

- Column: A C18 or Newcrom R1 column can be utilized.[1]
- Mobile Phase: A mixture of acetonitrile (MeCN) and water with an acidic modifier such as phosphoric acid or formic acid (for MS compatibility) is typically used.[1]
- Detection: UV detection at an appropriate wavelength.

This method is scalable and can be adapted for preparative separation to isolate impurities.[1]

Biological Activity and Signaling Pathways


Currently, there is limited direct evidence in the scientific literature detailing specific biological activities or signaling pathway modulation by **2-Phenyl-3-butyn-2-ol** itself. Its primary role in the context of drug development and biological research is as a versatile chemical intermediate.[1] Propargyl alcohols, as a class of compounds, are valuable in medicinal chemistry for the synthesis of more complex molecules, including active pharmaceutical ingredients (APIs).[10] The terminal alkyne group allows for its use in "click" chemistry reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC), which is a powerful tool for bioconjugation and the synthesis of compounds like triazoles.[7][11]

While **2-Phenyl-3-butyn-2-ol**'s direct interaction with biological targets has not been extensively studied, its derivatives have been explored for various applications. For instance, it has been used in the preparation of (3-methyl-5-isoxazolyl)(phenyl)-methanol and α -methylene cyclic carbonates.[7][11] The reactivity of the alkyne and hydroxyl functional groups allows for a wide range of chemical transformations, making it a valuable precursor for generating libraries of compounds for biological screening.[1]

The general mechanism of action for this compound is dependent on the specific reaction it undergoes. In oxidation reactions, the hydroxyl group can be converted to a ketone, while in

reduction reactions, the triple bond can be hydrogenated.[1] The molecular targets and pathways of its derivatives would be specific to the final synthesized molecule.

The diagram below illustrates the role of **2-Phenyl-3-butyn-2-ol** as a building block in the synthesis of more complex molecules.

[Click to download full resolution via product page](#)

Synthetic Utility

In conclusion, **2-Phenyl-3-butyn-2-ol** is a valuable chemical entity with well-defined properties and synthetic utility. While its direct biological activity is not yet established, its role as a precursor in the synthesis of potentially bioactive molecules makes it a compound of significant interest to researchers in drug discovery and development. Further investigation into the pharmacological properties of its derivatives may reveal novel therapeutic applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 2-Phenyl-3-butyn-2-ol | 127-66-2 | Benchchem [benchchem.com]
- 2. Reagents & Solvents [chem.rochester.edu]
- 3. bocsci.com [bocsci.com]
- 4. dev.spectrabase.com [dev.spectrabase.com]
- 5. 2-Phenyl-3-butyn-2-ol [webbook.nist.gov]
- 6. 2-Phenyl-3-butyn-2-ol [webbook.nist.gov]
- 7. 2-Phenyl-3-butyn-2-ol = 98 127-66-2 [sigmaaldrich.com]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. spectrabase.com [spectrabase.com]
- 11. Acetylene in Organic Synthesis: Recent Progress and New Uses - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [An In-depth Technical Guide to 2-Phenyl-3-butyn-2-ol]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b089498#2-phenyl-3-butyn-2-ol-cas-number-and-properties\]](https://www.benchchem.com/product/b089498#2-phenyl-3-butyn-2-ol-cas-number-and-properties)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com